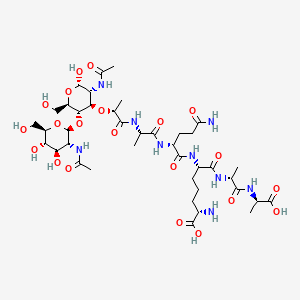
Peptidoglycan Pentapeptide-mdap3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptidoglycan Pentapeptide-mdap3, also known as this compound, is a useful research compound. Its molecular formula is C40H67N9O21 and its molecular weight is 1010 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Antibiotic Development
Peptidoglycan as a Target for Antibiotics:
Peptidoglycan pentapeptide-mdap3 is essential for maintaining the structural integrity of bacterial cell walls. Research indicates that targeting peptidoglycan synthesis can lead to the development of novel antibiotics. For instance, studies have shown that the maturation of peptidoglycan influences outer membrane protein assembly, revealing vulnerabilities that could be exploited for antibiotic design . The pentapeptide-rich peptidoglycan has been associated with reduced activity of essential proteins involved in cell wall synthesis, suggesting that disrupting this process could enhance antibiotic efficacy.
Case Study:
In a study involving Escherichia coli, it was demonstrated that altering the composition of peptidoglycan through genetic manipulation affected susceptibility to beta-lactam antibiotics. By modifying the pentapeptide structure, researchers were able to increase the effectiveness of existing antibiotics against resistant strains .
Imaging Techniques in Medical Research
Peptidoglycan-targeting Radiotracers:
Recent advancements have led to the development of radiotracers that specifically target peptidoglycan for imaging bacterial infections. These tracers utilize derivatives of peptidoglycan pentapeptides to enhance visualization in imaging modalities such as PET/CT scans. For example, d-[11C]methionine has shown significant uptake in models of bacterial infections, indicating its potential for clinical application in diagnosing infections .
Data Table: Radiotracer Uptake in Infection Models
| Radiotracer | Bacterial Strain | Uptake (ID/cc) | Application Area |
|---|---|---|---|
| d-[11C]methionine | E. coli | 0.78 | Prosthetic joint infections |
| d-[18F]FDG | Various strains | Low | General infection imaging |
| d-[11C]alanine | S. aureus | 0.96 | Osteomyelitis |
Understanding Bacterial Morphogenesis
Peptidoglycan Dynamics:
Research into the dynamics of peptidoglycan turnover reveals insights into bacterial morphogenesis and growth patterns. The activity of specific peptidases on pentapeptide structures has been shown to influence cell shape and division processes . For instance, the enzyme Pgp3 from Campylobacter jejuni demonstrates d,d-carboxypeptidase and d,d-endopeptidase activities that are critical for reshaping peptidoglycan during growth .
Case Study:
In experiments with C. jejuni, researchers observed that inhibiting Pgp3 led to abnormal cell shapes and impaired growth, underscoring the importance of peptidoglycan dynamics in bacterial life cycles .
Chemical Tools for Peptidoglycan Characterization
Labeling Techniques:
Innovative chemical tools have been developed to label and characterize peptidoglycan structures in live bacteria. These methods allow researchers to visualize the incorporation of modified pentapeptides into bacterial cell walls, providing insights into peptidoglycan biosynthesis and its regulation . The use of fluorescently labeled D-amino acids has enabled real-time monitoring of peptidoglycan incorporation.
Data Table: Chemical Tools for Peptidoglycan Studies
| Tool/Method | Purpose | Key Findings |
|---|---|---|
| Fluorescent D-amino acids | Visualizing peptidoglycan synthesis | Improved temporal resolution in imaging |
| Bioorthogonal handles | Labeling sugar backbone | Successful labeling in live cells |
特性
CAS番号 |
73715-37-4 |
|---|---|
分子式 |
C40H67N9O21 |
分子量 |
1010 g/mol |
IUPAC名 |
(2S,6S)-6-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-amino-7-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C40H67N9O21/c1-14(32(57)45-16(3)37(62)63)44-35(60)21(9-7-8-20(41)38(64)65)49-36(61)22(10-11-25(42)54)48-33(58)15(2)43-34(59)17(4)67-31-27(47-19(6)53)39(66)68-24(13-51)30(31)70-40-26(46-18(5)52)29(56)28(55)23(12-50)69-40/h14-17,20-24,26-31,39-40,50-51,55-56,66H,7-13,41H2,1-6H3,(H2,42,54)(H,43,59)(H,44,60)(H,45,57)(H,46,52)(H,47,53)(H,48,58)(H,49,61)(H,62,63)(H,64,65)/t14-,15+,16-,17-,20+,21+,22-,23-,24-,26-,27-,28-,29-,30-,31-,39+,40+/m1/s1 |
InChIキー |
IFUAEVRHOAQERC-BQZBOJCTSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
異性体SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCC[C@@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
正規SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |
同義語 |
N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutaminyl-meso-diaminopimelic acid-D-alanyl-D-alanine N-acetylglucosaminyl-N-AcMu-Ala-iso-Gln-meso-diaminopimelic acid-Ala-Ala peptidoglycan monomer-mDap3 peptidoglycan pentapeptide-mDap3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















